molecular formula C89H142F3N21O32S B6295878 Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate CAS No. 1802078-21-2

Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate

Cat. No. B6295878
CAS RN: 1802078-21-2
M. Wt: 2107.3 g/mol
InChI Key: KXMYLQVKBARIOA-MCSNCVJMSA-N
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Description

Amyloid Bri Protein Precursor277 (89-106) is a peptide with the sequence Cys-Gly-Ile-Lys-Tyr-Ile-Lys-Asp-Asp-Val-Ile-Leu-Asn-Glu-Pro-Ser-Ala-Asp . It has a molecular weight of 1993.27 and a molecular formula of C87H141N21O30S .


Synthesis Analysis

The peptide is synthesized with the sequence Cys-Gly-Ile-Lys-Tyr-Ile-Lys-Asp-Asp-Val-Ile-Leu-Asn-Glu-Pro-Ser-Ala-Asp . The molecular weight and formula are consistent with this sequence .


Molecular Structure Analysis

The molecular structure of the peptide is represented by the formula C87H141N21O30S . This indicates that it contains 87 carbon atoms, 141 hydrogen atoms, 21 nitrogen atoms, 30 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The peptide has a sequence length of 18 . Its extinction coefficient is 1280 M-1cm-1, indicating its absorbance capacity . The peptide has a theoretical pI (isoelectric point) of 3.96, which is the pH at which the peptide carries no net electrical charge .

Safety and Hazards

TFA in nM concentrations has been shown to interfere with cellular assays, inhibiting cellular proliferation in some instances, and increasing cell viability in others . It has also been found to be an unintended allosteric modulator of the glycine receptor, GlyR .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H141N21O30S.C2HF3O2/c1-12-43(8)68(104-62(112)38-92-72(122)49(90)40-139)83(133)94-50(20-15-17-29-88)73(123)97-54(33-47-23-25-48(110)26-24-47)78(128)106-69(44(9)13-2)84(134)95-51(21-16-18-30-89)74(124)99-56(35-64(115)116)77(127)100-57(36-65(117)118)79(129)105-67(42(6)7)82(132)107-70(45(10)14-3)85(135)101-53(32-41(4)5)75(125)98-55(34-61(91)111)76(126)96-52(27-28-63(113)114)86(136)108-31-19-22-60(108)81(131)103-59(39-109)80(130)93-46(11)71(121)102-58(87(137)138)37-66(119)120;3-2(4,5)1(6)7/h23-26,41-46,49-60,67-70,109-110,139H,12-22,27-40,88-90H2,1-11H3,(H2,91,111)(H,92,122)(H,93,130)(H,94,133)(H,95,134)(H,96,126)(H,97,123)(H,98,125)(H,99,124)(H,100,127)(H,101,135)(H,102,121)(H,103,131)(H,104,112)(H,105,129)(H,106,128)(H,107,132)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,137,138);(H,6,7)/t43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-,68-,69-,70-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMYLQVKBARIOA-MCSNCVJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H142F3N21O32S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2107.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate

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